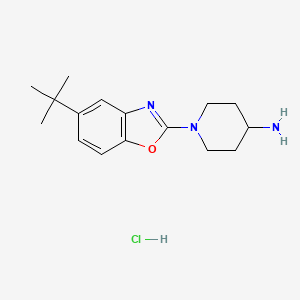

1-(5-Tert-butyl-1,3-benzoxazol-2-yl)piperidin-4-amine hydrochloride

Description

Nomenclature and Classification

The systematic nomenclature of this compound follows International Union of Pure and Applied Chemistry guidelines for complex heterocyclic compounds. The name precisely describes the structural connectivity, beginning with the piperidine ring system and indicating the specific substitution pattern that connects to the benzoxazole moiety. This nomenclature system ensures unambiguous identification of the compound while providing clear structural information to researchers and chemists working with this material.

From a classification perspective, this compound belongs to several important chemical categories that define its properties and potential applications. Primary classification places it within the benzoxazole family, a well-established group of heterocyclic compounds known for their diverse biological activities and synthetic utility. Secondary classification identifies it as a piperidine derivative, connecting it to a broad class of nitrogen-containing heterocycles with significant pharmaceutical relevance. The compound also falls under the category of aminoalkyl benzoxazoles, a specialized subset that has gained attention for its potential in drug discovery research.

The Chemical Abstracts Service registry number 1158642-22-8 provides the definitive identification for this compound within chemical databases and literature. This registration ensures consistent identification across different research contexts and facilitates accurate communication within the scientific community. The molecular formula of Carbon 16 Hydrogen 24 Chlorine 1 Nitrogen 3 Oxygen 1 (C16H24ClN3O) precisely defines the atomic composition, while the molecular weight of 309.83 grams per mole provides essential information for stoichiometric calculations and analytical procedures.

Additional classification systems recognize this compound within the broader context of heterocyclic drug intermediates and research chemicals. The presence of multiple nitrogen atoms places it within the polynitrogen heterocycle category, while the combination of aromatic and aliphatic ring systems classifies it as a mixed heterocyclic system. These classification schemes help researchers understand the compound's relationships to other chemical entities and predict potential synthetic pathways or biological activities.

Historical Context in Benzoxazole Research

The development of benzoxazole chemistry traces its origins to the early 20th century, when researchers first recognized the potential of these bicyclic aromatic systems for pharmaceutical and industrial applications. Benzoxazole itself was identified as an aromatic organic compound with a molecular formula of Carbon 7 Hydrogen 5 Nitrogen 1 Oxygen 1, featuring a benzene-fused oxazole ring structure that exhibits stability and reactivity characteristics suitable for further chemical elaboration. The compound exhibits an odor similar to pyridine, and while benzoxazole itself possesses limited practical value, its derivatives have demonstrated considerable commercial and research importance.

The historical progression of benzoxazole research has been marked by several significant milestones that have shaped contemporary understanding of these heterocyclic systems. Early investigations focused on the basic chemical properties and synthetic accessibility of simple benzoxazole derivatives, establishing fundamental reaction patterns that continue to influence modern synthetic strategies. The recognition that benzoxazole derivatives could serve as optical brighteners in laundry detergents represented one of the first major commercial applications, demonstrating the practical utility of these heterocyclic systems beyond academic research.

Research into benzoxazole compounds gained significant momentum during the latter half of the 20th century, as scientists began to appreciate the diverse biological activities associated with these heterocyclic frameworks. Studies revealed that benzoxazoles belong to a group of well-known antifungal agents with antioxidant, antiallergic, antitumoral, and antiparasitic activities. This broad spectrum of biological properties sparked intensive research efforts aimed at developing new benzoxazole derivatives with enhanced therapeutic potential.

The synthetic methodology for benzoxazole preparation has evolved considerably over the decades, with researchers developing increasingly sophisticated approaches to construct these heterocyclic systems. Traditional methods involved the condensation of 2-aminophenol with various carbonyl compounds under different reaction conditions. More recent advances have introduced innovative catalytic systems, including nanocatalysts, metal catalysts, and ionic liquid catalysts, which have expanded the scope and efficiency of benzoxazole synthesis. These methodological improvements have facilitated the preparation of complex benzoxazole derivatives, including compounds like this compound.

Contemporary benzoxazole research has been characterized by an increased focus on structure-activity relationships and the development of compounds with specific biological targets. The integration of benzoxazole moieties with other heterocyclic systems, such as piperidines, represents a modern approach to drug design that seeks to combine the favorable properties of multiple structural elements within single molecular entities. This strategy has led to the development of sophisticated compounds that demonstrate enhanced solubility, improved metabolic stability, and refined biological activity profiles compared to simpler benzoxazole derivatives.

Significance in Heterocyclic Chemistry

The significance of this compound within the broader context of heterocyclic chemistry extends far beyond its individual structural characteristics. This compound exemplifies the modern approach to heterocyclic design, where researchers systematically combine different ring systems to create molecules with enhanced properties and expanded functional capabilities. The integration of benzoxazole and piperidine moieties represents a sophisticated example of rational drug design, where the complementary properties of each heterocyclic component contribute to the overall performance of the final compound.

Within the framework of heterocyclic chemistry, this compound demonstrates several important principles that guide contemporary research in this field. The benzoxazole component provides aromatic stability and planar geometry that facilitates π-π stacking interactions and contributes to molecular recognition processes. Research has shown that benzoxazole rings enhance binding affinity in biological systems due to their planar structure, making them valuable components in drug design applications. The heterocyclic nature of the benzoxazole system also provides reactive sites that allow for functionalization and further chemical modification, expanding the synthetic versatility of compounds containing this structural element.

The piperidine ring system contributes complementary properties that enhance the overall utility of the compound. Piperidine derivatives are known for their three-dimensional character and conformational flexibility, which can improve binding interactions with biological targets and enhance pharmacological properties. Research has demonstrated that piperidine moieties contribute to solubility and bioavailability in pharmaceutical applications, making them valuable components in the design of bioactive compounds. The combination of rigid benzoxazole and flexible piperidine elements creates a molecular architecture that balances structural stability with conformational adaptability.

The significance of this compound in heterocyclic chemistry is further emphasized by its role as a building block for more complex molecular structures. Research indicates that compounds of this type are primarily utilized as building blocks in the synthesis of more complex molecules and have applications in enzyme inhibition and receptor binding studies. This utility as a synthetic intermediate highlights the compound's importance in medicinal chemistry research, where it serves as a platform for the development of more specialized pharmaceutical agents.

Contemporary trends in heterocyclic chemistry have increasingly focused on the development of compounds that combine multiple heterocyclic systems within single molecular frameworks. This approach, exemplified by this compound, represents a paradigm shift from simpler heterocyclic compounds toward more complex, multi-functional molecular architectures. The success of this approach has been demonstrated in numerous research studies that show enhanced biological activity and improved pharmaceutical properties for compounds containing multiple heterocyclic elements compared to their simpler counterparts.

Registry and Identification Parameters

The registry and identification parameters for this compound provide essential information for accurate identification and characterization of this complex heterocyclic compound. The Chemical Abstracts Service number 1158642-22-8 serves as the primary registry identifier, ensuring consistent recognition across international chemical databases and research literature. This unique identifier facilitates precise communication among researchers and enables accurate tracking of research activities involving this specific compound.

The molecular identification parameters include several key structural descriptors that provide comprehensive characterization information. The molecular formula C16H24ClN3O precisely defines the atomic composition, indicating the presence of sixteen carbon atoms, twenty-four hydrogen atoms, one chlorine atom, three nitrogen atoms, and one oxygen atom. The molecular weight of 309.83 grams per mole provides essential information for analytical calculations and synthetic planning. These fundamental parameters enable researchers to verify compound identity through various analytical techniques and ensure accurate stoichiometric calculations in synthetic procedures.

Advanced identification parameters include sophisticated molecular descriptors that facilitate database searching and structural analysis. The Simplified Molecular Input Line Entry System code provides a standardized text representation of the molecular structure that enables computational analysis and database queries. The International Chemical Identifier string offers an alternative standardized format for molecular representation that ensures consistent identification across different software platforms and chemical databases. The International Chemical Identifier Key provides a fixed-length hash code derived from the full International Chemical Identifier, facilitating rapid database searches and molecular comparisons.

The registry information includes classification codes that define the compound's position within various chemical classification systems. The compound is registered as a research chemical with specifications indicating high purity requirements, typically exceeding 98% purity for research applications. Storage and handling parameters, while not extensively detailed in the available literature, suggest standard protocols for organic compounds with similar structural characteristics. The compound's registry status indicates its availability through specialized chemical suppliers who provide detailed analytical data and purity certifications for research applications.

Quality control parameters associated with the compound's registry include analytical specifications that ensure consistent chemical identity and purity. Nuclear Magnetic Resonance spectroscopy data provides detailed structural confirmation, while mass spectrometry analysis verifies molecular weight and fragmentation patterns. High-performance liquid chromatography analysis confirms purity levels and identifies potential impurities that might affect research applications. These analytical parameters are essential for maintaining research quality and ensuring reproducible experimental results across different laboratories and research contexts.

Propriétés

IUPAC Name |

1-(5-tert-butyl-1,3-benzoxazol-2-yl)piperidin-4-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H23N3O.ClH/c1-16(2,3)11-4-5-14-13(10-11)18-15(20-14)19-8-6-12(17)7-9-19;/h4-5,10,12H,6-9,17H2,1-3H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LPAFRLLYKZOQRG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC2=C(C=C1)OC(=N2)N3CCC(CC3)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H24ClN3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

309.83 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1609399-96-3 | |

| Record name | 4-Piperidinamine, 1-[5-(1,1-dimethylethyl)-2-benzoxazolyl]-, hydrochloride (1:2) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1609399-96-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Activité Biologique

1-(5-Tert-butyl-1,3-benzoxazol-2-yl)piperidin-4-amine hydrochloride is a compound of significant interest in medicinal chemistry due to its potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The chemical formula of this compound is C16H23N3O·HCl. The compound features a piperidine ring substituted with a benzoxazole moiety, which is crucial for its biological activity.

Research indicates that piperidine-based derivatives, including our compound of interest, exhibit antiviral properties, particularly against influenza viruses. The mechanism involves interference with the viral replication cycle at an early to middle stage, suggesting that the compound may inhibit viral entry or uncoating processes .

Structure-Activity Relationship (SAR)

The SAR studies have shown that modifications to the piperidine and benzoxazole components can significantly influence biological activity. For instance:

- Substituents on the piperidine ring : Variations in substituents can enhance or diminish antiviral potency.

- Benzoxazole modifications : The presence of bulky groups like tert-butyl enhances binding interactions with viral targets, improving efficacy .

Biological Activity Data

The following table summarizes key findings related to the biological activity of this compound:

Case Studies

- Anti-influenza Activity : A study demonstrated that derivatives similar to 1-(5-Tert-butyl-1,3-benzoxazol-2-yl)piperidin-4-amine showed potent inhibition of influenza A and B viruses. The optimized compound exhibited an EC50 value as low as 0.05 μM, indicating strong antiviral efficacy .

- Neuroprotective Effects : Preliminary investigations into the neuroprotective properties of benzoxazole derivatives suggest potential applications in treating neurodegenerative diseases. The compound's ability to modulate neurotransmitter systems could be beneficial for cognitive dysfunction therapies .

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Compounds

Structural Analogues with Piperidin-4-amine Cores

1-{2-[(2,2-Dimethyl-2,3-dihydrobenzofuran-7-yl)oxy]ethyl}piperidin-4-amine Hydrochloride (Compound 4)

- Structure : Substituted with a dihydrobenzofuran-ether group instead of benzoxazole.

- Synthesis : Prepared via HCl gas-mediated Boc deprotection (98% yield) .

- Activity : Acts as a dual α2A/5-HT7 receptor agonist .

1-(Benzo[d]oxazol-2-ylmethyl)-N-(4-methoxyphenyl)piperidin-4-amine Dihydrochloride (DDO-02003)

- Structure : Contains a benzoxazole-methyl group and a 4-methoxyphenyl substituent.

- Activity : Modulates Kv1.5 potassium channels, suggesting cardiovascular applications .

- Key Difference : The additional 4-methoxyphenyl group introduces electron-donating effects, which may enhance solubility and target selectivity compared to the tert-butyl variant .

1-(3-Chlorobenzyl)piperidin-4-amine Hydrochloride

- Structure : Substituted with a 3-chlorobenzyl group.

- Synthesis: BOC-deprotection in HCl/methanol yields the hydrochloride salt .

Analogues with Heterocyclic Variations

(5-Tert-butyl-1,3-oxazol-4-yl)methanamine Hydrochloride

- Structure : Oxazole ring instead of benzoxazole, with a tert-butyl group.

- Physicochemical Properties : Reduced aromaticity compared to benzoxazole may lower binding affinity but improve solubility .

1-(4-Chloro-1H-pyrrole-2-carbonyl)piperidin-4-amine Hydrochloride

Research and Commercial Availability

Méthodes De Préparation

Synthesis of the Benzoxazole Core with 5-Tert-butyl Substitution

Benzoxazoles are typically synthesized via condensation reactions involving 2-aminophenol derivatives and suitable carbonyl compounds. Recent advances have introduced efficient catalytic systems and greener reaction conditions for benzoxazole synthesis:

Catalytic Condensation Using 2-Aminophenol and Aldehydes:

Various catalysts such as magnetic solid acid nanocatalysts ([Fe3O4@SiO2@Am-PPC-SO3H][HSO4]), mesoporous titania–alumina mixed oxide (MTAMO), and potassium ferrocyanide have been employed to catalyze the condensation of 2-aminophenol with aromatic aldehydes to form benzoxazole derivatives in high yields (79–96%) under mild or solvent-free conditions. These methods offer advantages such as short reaction times, recyclability of catalysts, and environmentally friendly protocols.Introduction of the 5-Tert-butyl Group:

The tert-butyl substituent at the 5-position of the benzoxazole ring can be introduced either by starting with a suitably substituted 2-aminophenol or by post-synthetic functionalization. Although specific direct methods for 5-tert-butyl substitution on benzoxazole are less frequently detailed, the use of tert-butyl-substituted 2-aminophenol precursors is a practical approach.

Preparation of the Piperidin-4-amine Moiety

The piperidin-4-amine fragment is commonly prepared or procured as a protected intermediate, often as a tert-butyl carbamate (Boc) derivative to facilitate handling and coupling reactions:

Synthesis of tert-Butyl 4-(2-aminophenyl)piperidine-1-carboxylate:

This intermediate can be synthesized via palladium-catalyzed cross-coupling reactions between aryl halides and boronate esters of piperidine derivatives under inert atmosphere and controlled heating (e.g., 80 °C for 4 hours), followed by purification through flash chromatography. The use of PdXPhosG2 and Pd/C catalysts with bases like K3PO4 in solvents such as 1,4-dioxane-water mixtures is effective.Deprotection and Functional Group Manipulation:

After coupling, Boc deprotection under acidic conditions yields the free piperidin-4-amine required for subsequent coupling with the benzoxazole core.

Coupling of Benzoxazole with Piperidin-4-amine

The key step involves linking the benzoxazole moiety to the piperidin-4-amine at the 2-position of benzoxazole:

Nucleophilic Substitution or Amidation:

The 2-position on benzoxazole is reactive toward nucleophiles. The piperidin-4-amine can be introduced via nucleophilic aromatic substitution if the benzoxazole precursor has a suitable leaving group (e.g., halogen), or via amide bond formation if a carboxylic acid or activated ester derivative is available.Microwave-Assisted Coupling:

Microwave irradiation has been reported to accelerate coupling reactions involving piperidine derivatives and aromatic halides in the presence of bases like cesium carbonate in DMSO at elevated temperatures (~120 °C) under inert atmosphere, achieving good yields (e.g., 578 mg isolated product).

Formation of Hydrochloride Salt

The final step involves converting the free base of 1-(5-tert-butyl-1,3-benzoxazol-2-yl)piperidin-4-amine into its hydrochloride salt to improve stability and solubility:

- Salt Formation:

Treatment of the free amine with hydrochloric acid in an appropriate solvent (e.g., ethanol or diethyl ether) precipitates the hydrochloride salt, which can be isolated by filtration and drying.

Summary Table of Preparation Steps

| Step | Reaction Type | Key Reagents/Catalysts | Conditions | Yield (%) | Notes |

|---|---|---|---|---|---|

| 1 | Benzoxazole synthesis | 2-Aminophenol (tert-butyl substituted), aldehyde; catalysts: Fe3O4@SiO2@Am-PPC-SO3H, MTAMO, or potassium ferrocyanide | Reflux in water/ethanol or solvent-free grinding; 50–100 °C; short time (minutes to hours) | 79–96 | Eco-friendly, recyclable catalysts |

| 2 | Preparation of piperidine boronate ester | tert-Butyl piperidine derivatives, Pd catalysts (PdXPhosG2, Pd/C), K3PO4 base | 80 °C, 4 h, inert atmosphere | ~96 | Cross-coupling for aryl-piperidine linkage |

| 3 | Coupling benzoxazole with piperidin-4-amine | Benzoxazole halide or activated ester, piperidin-4-amine, Cs2CO3 base | Microwave irradiation, 120 °C, 1 h, inert atmosphere | Moderate to high | Accelerated reaction, good yields |

| 4 | Hydrochloride salt formation | HCl in ethanol or ether | Room temperature | Quantitative | Improves compound stability and solubility |

Detailed Research Findings and Considerations

Catalyst Selection and Reaction Efficiency:

The choice of catalyst significantly affects yield and reaction time. Nanocatalysts and metal oxides provide high efficiency and recyclability, while palladium complexes enable selective cross-coupling with minimal by-products.Green Chemistry Approaches:

Solvent-free grinding methods and aqueous media reactions reduce environmental impact and simplify workup.Microwave-Assisted Synthesis:

Microwave irradiation accelerates coupling reactions, improving throughput and potentially reducing side reactions.Purification Techniques:

Flash column chromatography remains the standard for isolating intermediates and final products, ensuring high purity.Analytical Characterization: High-resolution mass spectrometry (HRMS), nuclear magnetic resonance (NMR), and chiral HPLC are employed to confirm structure, purity, and stereochemistry where applicable.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 1-(5-Tert-butyl-1,3-benzoxazol-2-yl)piperidin-4-amine hydrochloride, and how can reaction conditions be optimized?

- Methodological Answer : The synthesis typically involves multi-step reactions starting with tert-butyl-substituted benzoxazole precursors and piperidine derivatives. Key steps include nucleophilic substitution, cyclization, and subsequent amine hydrochloride salt formation. Optimizing reaction conditions (e.g., inert atmosphere, solvent polarity, and temperature gradients) is critical to minimizing side reactions like oxidation or hydrolysis. For example, highlights the use of tert-butyl amidoxime and aromatic nitriles under catalytic conditions for oxadiazole ring formation, which can be analogously applied to benzoxazole systems .

Q. How can researchers characterize the purity and structural integrity of this compound?

- Methodological Answer : Use a combination of analytical techniques:

- NMR spectroscopy (¹H, ¹³C, DEPT) to confirm proton environments and carbon connectivity.

- Mass spectrometry (HRMS) for molecular weight validation.

- HPLC with UV detection to assess purity (>95% is standard for pharmacological studies).

- X-ray crystallography (if crystals are obtainable) for absolute stereochemical confirmation. emphasizes the importance of spectral data (e.g., IR for functional groups) in verifying structural assignments .

Q. What are the solubility and stability profiles of this compound under experimental conditions?

- Methodological Answer : Solubility varies with solvent polarity. For example:

- Aqueous buffers : Limited solubility due to the hydrophobic tert-butyl group; use co-solvents like DMSO (≤5% v/v) for in vitro assays.

- Organic solvents : Soluble in DCM, ethanol, or acetonitrile. Stability studies (via accelerated thermal degradation or pH-dependent hydrolysis) are essential for storage recommendations. provides safety data on handling hygroscopic hydrochloride salts, which may degrade under humid conditions .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to elucidate the role of the tert-butyl-benzoxazole moiety in target binding?

- Methodological Answer :

- Analog synthesis : Replace the tert-butyl group with smaller (methyl) or bulkier (adamantyl) substituents to probe steric effects.

- Biological assays : Compare binding affinity (e.g., IC₅₀ values) across analogs using surface plasmon resonance (SPR) or radioligand displacement.

- Computational docking : Map interactions between the benzoxazole ring and target protein pockets (e.g., enzymes or GPCRs). demonstrates how oxadiazole derivatives modulate biochemical pathways, suggesting similar strategies for benzoxazole systems .

Q. How can contradictory data in biological assays (e.g., conflicting IC₅₀ values across studies) be resolved?

- Methodological Answer :

- Standardize assay conditions : Control variables like pH, ionic strength, and cell passage number.

- Validate target specificity : Use knockout models or orthogonal assays (e.g., CRISPR interference + functional cAMP assays).

- Meta-analysis : Compare data across studies using statistical tools (e.g., Grubbs’ test for outliers). underscores the need for rigorous methodological frameworks to address inconsistencies .

Q. What computational methods are effective for predicting the pharmacokinetic properties of this compound?

- Methodological Answer :

- ADMET prediction : Use tools like SwissADME or ADMETlab to estimate bioavailability, blood-brain barrier penetration, and cytochrome P450 interactions.

- Molecular dynamics (MD) simulations : Model compound behavior in lipid bilayers or plasma protein binding (e.g., albumin). highlights ICReDD’s approach to integrating quantum chemical calculations with experimental data for reaction optimization, a strategy adaptable to pharmacokinetic modeling .

Q. How can researchers design experiments to identify off-target effects in complex biological systems?

- Methodological Answer :

- Proteome-wide profiling : Use affinity chromatography coupled with mass spectrometry (Chemoproteomics).

- Transcriptomic analysis : RNA-seq to detect downstream gene expression changes.

- Phenotypic screening : High-content imaging in cell models to assess unintended morphological effects. discusses biochemical pathway modulation, emphasizing the need for multi-omics approaches .

Safety and Regulatory Considerations

Q. What safety protocols are recommended for handling this compound in laboratory settings?

- Methodological Answer :

- PPE : Use nitrile gloves, lab coats, and chemical goggles.

- Ventilation : Conduct reactions in fume hoods to avoid inhalation of hydrochloride vapors.

- Waste disposal : Follow institutional guidelines for amine-hydrochloride waste, as outlined in and .

Key Research Gaps and Future Directions

- Mechanistic studies : Elucidate the compound’s interaction with understudied targets (e.g., ion channels or epigenetic regulators).

- In vivo models : Evaluate toxicity and efficacy in disease-relevant animal models (e.g., neuroinflammation or cancer xenografts).

- Formulation optimization : Develop nanoparticle or prodrug strategies to enhance bioavailability, as suggested in for related piperidine derivatives .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.